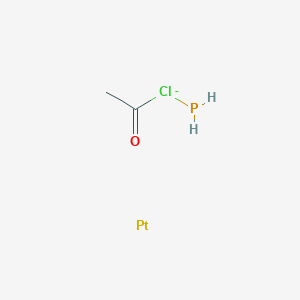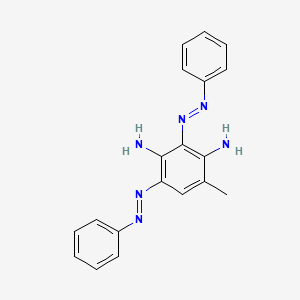
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is an organic compound with the molecular formula C20H18N4. It is a derivative of benzenediamine, featuring two phenylazo groups attached to the benzene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by azo coupling with aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.
Electron transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
- 1,3-Benzenediamine, 4-(phenylazo)-
- 1,2-Benzenediamine, 4-methyl-
Uniqueness
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is unique due to its dual phenylazo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and chemical behavior.
Propriétés
Numéro CAS |
63517-76-0 |
|---|---|
Formule moléculaire |
C19H18N6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(phenyldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N6/c1-13-12-16(24-22-14-8-4-2-5-9-14)18(21)19(17(13)20)25-23-15-10-6-3-7-11-15/h2-12H,20-21H2,1H3 |
Clé InChI |
IQUYSOPODICLOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


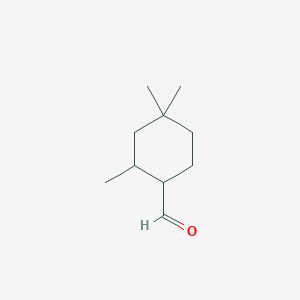
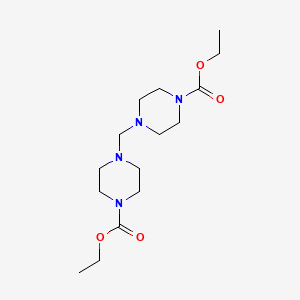
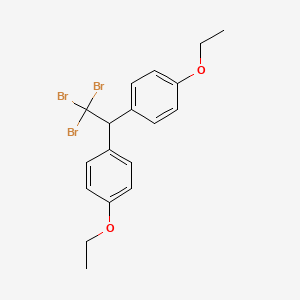
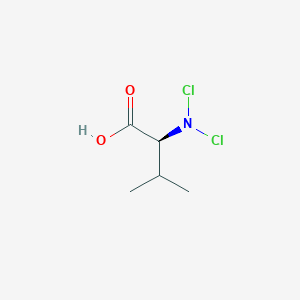
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

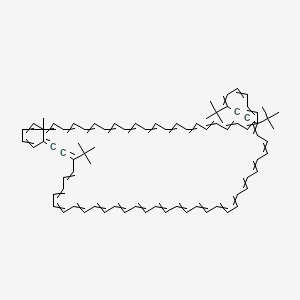
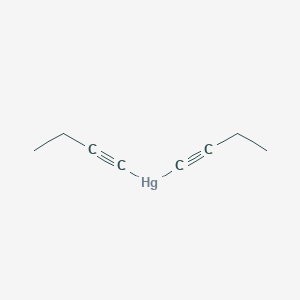

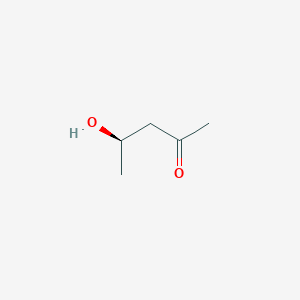

![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)

